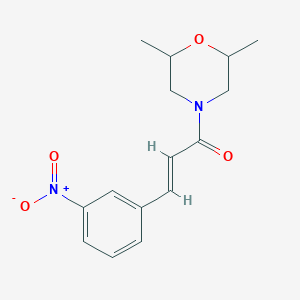![molecular formula C20H23F3N2 B5479676 1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5479676.png)
1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 2-(trifluoromethyl)benzaldehyde with piperidine, followed by benzylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylphenyl group but lacks the piperidine ring.
N-benzylpiperidine: Contains the piperidine ring and benzyl group but lacks the trifluoromethylphenyl group.
2-(Trifluoromethyl)benzylamine: Similar structure but with different substitution patterns.
Uniqueness
1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is unique due to the combination of its trifluoromethylphenyl group and piperidine ring, which confer specific chemical and biological properties. This combination can result in enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-9-5-4-8-17(19)14-24-18-10-12-25(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,24H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEHXIKITZDDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-1-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B5479596.png)
![3-{2-[2-(2,3-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5479601.png)
![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5479605.png)
![butyl 4-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B5479616.png)

![3-methyl-5-[(Z)-2-(1-methylindol-3-yl)ethenyl]-4-nitro-1,2-oxazole](/img/structure/B5479627.png)
![N-ethyl-6-methyl-2-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5479642.png)
![N-(3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-4,5-dimethyl-2-thienyl)-2-methylpropanamide](/img/structure/B5479647.png)
![2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE](/img/structure/B5479682.png)
![ETHYL 2-[((E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B5479687.png)
![6-hydroxy-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5479694.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5479697.png)
![N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5479699.png)
![1'-[3-(4-chlorophenoxy)benzyl]spiro[indene-1,4'-piperidine]](/img/structure/B5479706.png)
